

An In-depth Technical Guide to Dichromic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichromic acid*

Cat. No.: *B8787550*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **dichromic acid**, covering its fundamental chemical identity, physical and chemical properties, relevant experimental protocols, and toxicological pathways. The information is intended for professionals in research and development who require detailed and accurate data on this compound.

Chemical Identification

Identifier	Value
IUPAC Name	hydroxy-(hydroxy(dioxo)chromio)oxygeno-dioxochromium[1][2][3]
CAS Number	13530-68-2[1][2][3][4][5]
Synonyms	Chromic acid ($H_2Cr_2O_7$), Bichromic acid[1][2][4]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **dichromic acid** and its related species. It is important to note that "chromic acid" in practice is often a mixture of species in equilibrium, primarily chromic acid (H_2CrO_4) and **dichromic acid** ($H_2Cr_2O_7$), in an aqueous solution.

Property	Value	Notes
Molecular Formula	$\text{Cr}_2\text{H}_2\text{O}_7$ [1] [2] [3] [4]	
Molar Mass	218.00 g/mol [3]	For $\text{H}_2\text{Cr}_2\text{O}_7$
Appearance	Dark red-brownish viscous liquid or solid [6]	Typically as an aqueous solution.
Density	Varies with concentration; approx. 1.201 g/cm ³ for related species [6] [7]	
Melting Point	197 °C (decomposes) [7]	For CrO_3 , a related compound.
Boiling Point	250 °C (decomposes) [7]	For CrO_3 , a related compound.
Solubility in Water	Highly soluble [6]	
Acidity (pKa)	Strong acid [8]	The first proton is lost easily.
Oxidation State	+6 for Chromium [7]	

Experimental Protocols

Dichromic acid is a powerful oxidizing agent and is often used in the form of a chromic acid cleaning solution or in organic synthesis as the Jones reagent.

3.1. Preparation of Chromic Acid Solution for Glassware Cleaning

This protocol describes the preparation of a chromic acid solution, which contains **dichromic acid**, for cleaning laboratory glassware.

- Materials:

- Sodium dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7$) or Potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$)[\[9\]](#)[\[10\]](#)
- Concentrated sulfuric acid (H_2SO_4)[\[9\]](#)[\[10\]](#)
- Distilled water

- Glass beaker and stirring rod
- Procedure:
 - In a well-ventilated fume hood, dissolve 20 grams of sodium dichromate or potassium dichromate in approximately 100 mL of warm distilled water in a glass beaker.[9][10][11]
 - Stir the mixture with a glass rod until a paste is formed.[10][11]
 - Slowly and carefully add 300 mL of concentrated sulfuric acid to the paste while continuously stirring.[10] This reaction is highly exothermic and should be performed with caution.
 - Allow the solution to cool.
 - Store the resulting chromic acid solution in a clearly labeled glass bottle with a stopper.[9][10]

3.2. Jones Oxidation of a Secondary Alcohol to a Ketone

This protocol outlines the general procedure for the oxidation of a secondary alcohol to a ketone using Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone, which contains chromic and **dichromic acids**).

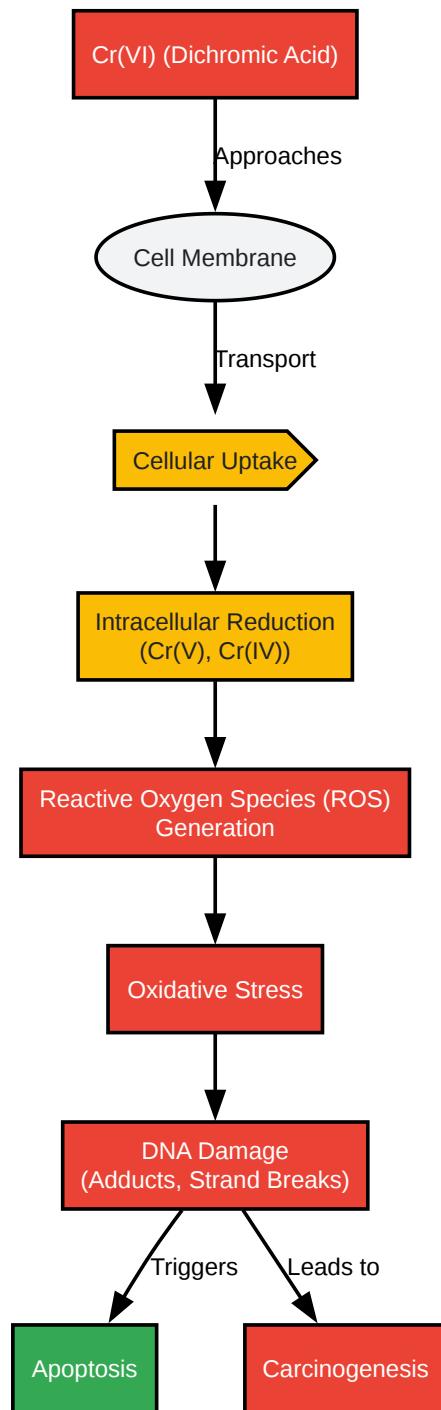
- Materials:
 - Secondary alcohol
 - Jones reagent
 - Acetone
 - Reaction flask, dropping funnel, and magnetic stirrer
- Procedure:
 - Dissolve the secondary alcohol in a minimal amount of acetone in a reaction flask equipped with a magnetic stirrer.

- Cool the reaction mixture in an ice bath.
- Add the Jones reagent dropwise from a dropping funnel to the alcohol solution with vigorous stirring. The color of the solution will change from orange to green/brownish-green as the oxidation proceeds.[8]
- Monitor the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the excess oxidizing agent by adding a small amount of isopropanol.
- Work up the reaction mixture to isolate the ketone product. This typically involves dilution with water, extraction with an organic solvent, and purification by chromatography or distillation.

3.3. Analytical Determination of Dichromate by Titration

This protocol describes the determination of the concentration of a dichromate solution by titration with a standard iron(II) solution.

- Materials:
 - Potassium dichromate solution of unknown concentration
 - Standardized iron(II) solution (e.g., ferrous ammonium sulfate)
 - Sulfuric acid
 - Phosphoric acid
 - Diphenylamine sulfonate indicator[12]
- Procedure:
 - Pipette a known volume of the potassium dichromate solution into a flask.
 - Add approximately 30 cm³ of dilute sulfuric acid, 100 cm³ of water, and 7 cm³ of 85% phosphoric acid.[12]

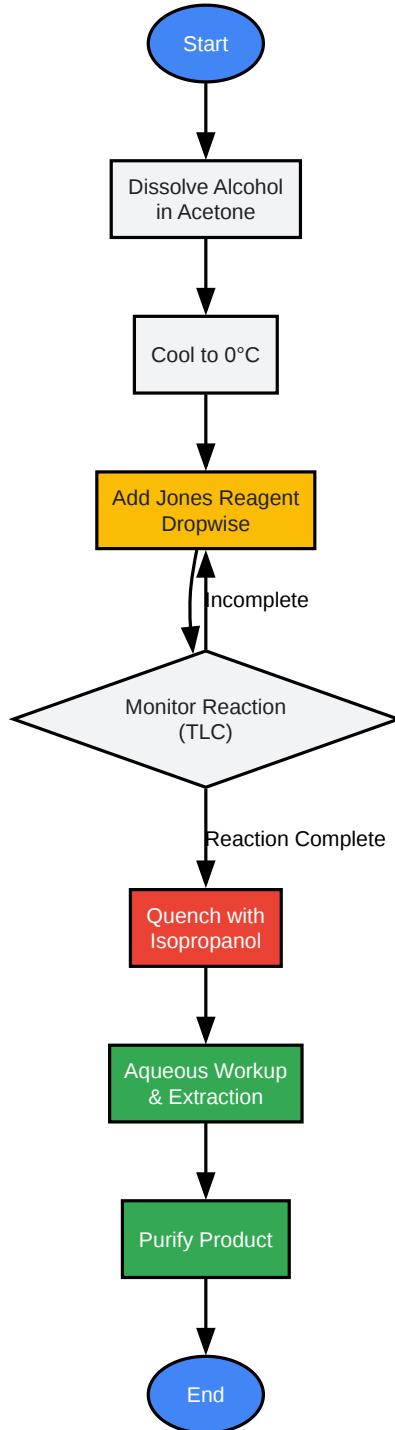

- Add 5 drops of diphenylamine sulfonate indicator.[\[12\]](#)
- Titrate the dichromate solution with the standardized iron(II) solution.
- The endpoint is reached when the color of the solution changes from green to violet.[\[12\]](#)
- Calculate the concentration of the dichromate solution based on the volume of the iron(II) solution used.

Signaling Pathways and Workflows

4.1. Cellular Toxicity Pathway of Hexavalent Chromium

Hexavalent chromium compounds, including **dichromic acid**, are known to be toxic and carcinogenic.[\[13\]](#)[\[14\]](#) The following diagram illustrates the key events in the cellular toxicity pathway.

Cellular Toxicity Pathway of Hexavalent Chromium


[Click to download full resolution via product page](#)

Caption: Cellular uptake and toxicity pathway of hexavalent chromium.

4.2. Experimental Workflow for Jones Oxidation

The following diagram outlines the general workflow for performing a Jones oxidation of an alcohol.

Experimental Workflow for Jones Oxidation

[Click to download full resolution via product page](#)

Caption: General workflow for the Jones oxidation of an alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. labshake.com [labshake.com]
- 3. Dichromic acid | Cr₂H₂O₇ | CID 26090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dichromic acid | 13530-68-2 [chemicalbook.com]
- 5. dichromic acid | CAS#:13530-68-2 | Chemsoc [chemsoc.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromic acid - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. assets-global.website-files.com [assets-global.website-files.com]
- 10. Chromic Acid: Structure, Preparation, Uses & Reactions Explained [vedantu.com]
- 11. study.com [study.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dichromic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8787550#cas-number-and-iupac-name-for-dichromic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com